molecular formula C13H11BrClN3O B2440763 5-bromo-2-chloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide CAS No. 2034482-11-4

5-bromo-2-chloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Cat. No.: B2440763
CAS No.: 2034482-11-4
M. Wt: 340.61
InChI Key: LPBZIBZFMQTBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-chloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, and pyrimidine moieties attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core, followed by the introduction of bromine, chlorine, and pyrimidine groups. One common method involves the following steps:

    Preparation of Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under acidic conditions to form benzamide.

    Bromination and Chlorination: The benzamide is then subjected to bromination and chlorination reactions to introduce the bromine and chlorine atoms. This can be achieved using bromine and chlorine reagents under controlled conditions.

    Introduction of Pyrimidine Group: The final step involves the introduction of the pyrimidine group through a nucleophilic substitution reaction. This can be done by reacting the brominated and chlorinated benzamide with a pyrimidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

5-bromo-2-chloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chloropyrimidine: Shares the pyrimidine and halogenated benzene structure but lacks the benzamide moiety.

    2-chloro-5-fluoropyrimidine: Contains similar halogenated pyrimidine structure but with fluorine instead of bromine.

    N-(2-(pyrimidin-5-yl)ethyl)benzamide: Similar structure but without the halogen atoms.

Uniqueness

5-bromo-2-chloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide is unique due to the combination of bromine, chlorine, and pyrimidine groups attached to the benzamide core. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5-bromo-2-chloro-N-(2-pyrimidin-5-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClN3O/c14-10-1-2-12(15)11(5-10)13(19)18-4-3-9-6-16-8-17-7-9/h1-2,5-8H,3-4H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBZIBZFMQTBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NCCC2=CN=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.